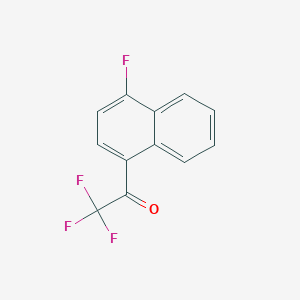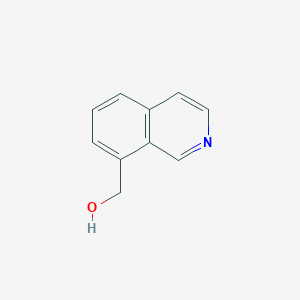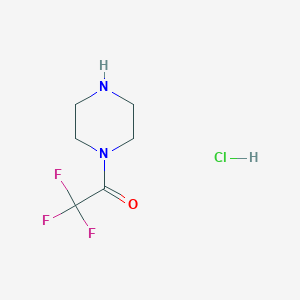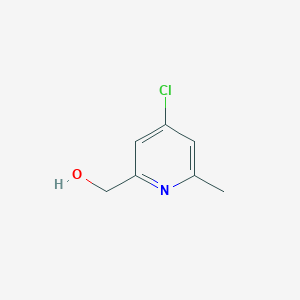
5-(4-Fluorophenyl)pyridine-2-carboxylic acid
説明
5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a compound that has garnered interest due to its potential applications in pharmaceuticals and materials science. The presence of the fluorophenyl group suggests that it could be a key intermediate in the synthesis of various biologically active molecules. The papers provided discuss several compounds with the 4-fluorophenyl moiety and their synthesis, crystal structures, and potential biological activities, which can provide insights into the properties and applications of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid.
Synthesis Analysis
The synthesis of compounds related to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid involves multi-step reactions, including palladium-catalyzed cyanation/reduction sequences, regioselective chlorination, and Suzuki coupling reactions . For instance, a practical synthesis of a pharmaceutical intermediate with a similar structure was achieved by coupling two building blocks through a selective monodechlorination and subsequent coupling . Another synthesis route involved esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, which was noted for its high yield and purity, making it suitable for industrial production .
Molecular Structure Analysis
The molecular structures of compounds containing the 4-fluorophenyl group have been elucidated using techniques such as single-crystal X-ray diffraction . These studies reveal that the compounds can crystallize in various space groups and exhibit different molecular conformations. For example, one compound crystallized in the monoclinic space group C2/c and displayed a planar structure except for one of the pyrrolidin rings . Another compound showed dihedral angles between the benzene ring and pyrazolopyrimidine, indicating the influence of the 4-fluorophenyl group on the overall molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of the 4-fluorophenyl moiety within these compounds is highlighted by their ability to undergo further functionalization and participate in the formation of complex molecules. For example, the condensation of dimethylamine with a related carboxylic acid led to the synthesis of a compound with potential anticancer activity . These reactions demonstrate the versatility of the 4-fluorophenyl group in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 4-fluorophenyl group are influenced by their molecular structure and substituents. The crystal structures are often stabilized by various non-covalent interactions such as hydrogen bonding and π-π interactions . These interactions can lead to the formation of supramolecular assemblies and affect the solubility, stability, and reactivity of the compounds. Additionally, the photophysical properties of related compounds can be tuned by modifying the functional groups on the core scaffold, which is important for the development of fluorescent materials .
科学的研究の応用
Fluorescence Applications
- The study by Shi et al. (2016) highlights the use of organic fluorophores, specifically 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) and 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid (TPCA), as main ingredients in carbon dots with high fluorescence quantum yields. This signifies the importance of such fluorophores in understanding and expanding the fluorescence applications of carbon dots (Shi et al., 2016).
Corrosion Inhibition
- Chaitra et al. (2016) synthesized and characterized three new thiazole based pyridine derivatives as potential corrosion inhibitors for mild steel. The derivatives, including 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-2-ylmethylene-hydrazide, showcased inhibition efficiency directly related to concentration and inversely related to temperature (Chaitra et al., 2016).
Synthesis and Industrial Applications
- Pei-w (2015) emphasized a synthesis route for 5-(4-fluorophenyl)-3-chloromethyl pyridine starting from 5-Bromonicotinic acid. The route minimized side reactions and improved yield and purity, making it suitable for industrialized production (Pei-w, 2015).
Chemical Labeling and Medicinal Applications
- Latli et al. (2018) synthesized compounds labeled with carbon-13, carbon-14, and tritium, showcasing the potential of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid derivatives in medicinal applications, especially for rheumatoid arthritis treatment (Latli et al., 2018).
Photophysical Properties
- Sung et al. (2018) explored the synthesis and photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4 H)-one derivatives, underlining the chemical tunability of photophysical properties through functional groups on the thieno[3,2-b]pyridine-5(4 H)-one scaffold (Sung et al., 2018).
Crystallography and Molecular Interactions
- Suresh et al. (2007) analyzed the crystal structure of polysubstituted pyridines, observing significant intermolecular interactions, which are crucial in the study of molecular assembly and crystal engineering (Suresh et al., 2007).
特性
IUPAC Name |
5-(4-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDMIKPXCXAARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630802 | |
| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
CAS RN |
845826-99-5 | |
| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)








